2-Amino-N-benzyl-N-methylpropanamide hydrochloride

Description

Molecular Architecture

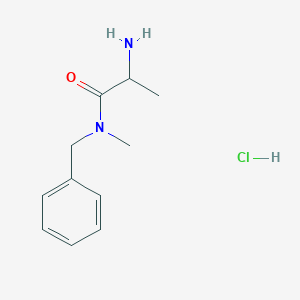

The molecular architecture of 2-amino-N-benzyl-N-methylpropanamide hydrochloride is defined by its specific arrangement of functional groups around a central propanamide backbone. The compound possesses a molecular formula of C11H17ClN2O, with a molecular weight of 228.72 grams per mole, indicating the presence of the hydrochloride salt form. The structural framework consists of a three-carbon chain bearing an amino group at the second position, while the amide nitrogen carries both a benzyl substituent and a methyl group, creating a tertiary amide configuration.

The canonical SMILES representation CC(C(=O)N(C)CC1=CC=CC=C1)N.Cl provides a detailed description of the atomic connectivity. The amino group at the second carbon position introduces a potential chiral center, while the benzyl group extends the molecular framework through an aromatic phenyl ring connected via a methylene bridge. The methyl group attached to the amide nitrogen completes the substitution pattern, creating a sterically demanding environment around the carbonyl carbon.

Computational analysis using PubChem's molecular modeling algorithms reveals specific geometric parameters that define the compound's three-dimensional structure. The exact mass of 228.1029409 Da, computed using high-precision methods, confirms the molecular composition and provides a basis for mass spectrometric identification. The hydrogen bond donor count of 2 and hydrogen bond acceptor count of 2 indicate the compound's capacity for intermolecular interactions, primarily through the amino group and carbonyl oxygen.

The rotatable bond count of 3 suggests moderate conformational flexibility, particularly around the benzyl-nitrogen bond, the nitrogen-carbonyl bond, and the carbon-carbon bond adjacent to the amino group. This conformational freedom allows the molecule to adopt different spatial arrangements depending on environmental conditions and intermolecular interactions. The molecular structure's complexity is further enhanced by the presence of the chloride counterion, which forms ionic interactions with the protonated amino group in the hydrochloride salt form.

Chirality and Enantiomeric Forms

The presence of a stereogenic center at the second carbon atom, where the amino group is attached, establishes this compound as a chiral molecule capable of existing in two enantiomeric forms. The chiral nature of this compound has significant implications for its chemical behavior, biological activity, and synthetic applications. Research has specifically identified and characterized the (S)-enantiomer of 2-amino-N-benzyl-N-methylpropanamide, highlighting the importance of stereochemical considerations in understanding this compound's properties.

The stereochemical designation follows standard nomenclature conventions, where the absolute configuration is determined by the spatial arrangement of substituents around the chiral carbon center. The (S)-configuration represents one specific spatial arrangement, while the corresponding (R)-enantiomer would possess the opposite configuration. The chiral center's environment, consisting of an amino group, a hydrogen atom, a methyl group, and the carbonyl-containing chain, creates distinct three-dimensional arrangements that cannot be superimposed through rotation.

Enantiomeric purity considerations are particularly relevant for applications requiring stereochemical specificity. The synthesis and isolation of individual enantiomers often require specialized techniques such as chiral chromatography, asymmetric synthesis, or enzymatic resolution methods. The stereochemistry plays a crucial role in the compound's interaction with other chiral molecules, including potential biological targets and synthetic intermediates.

The chiral nature of the compound also influences its physical properties, including optical rotation, which provides a measurable parameter for determining enantiomeric composition. Nuclear magnetic resonance spectroscopy in the presence of chiral shift reagents can provide additional stereochemical information, allowing for the determination of enantiomeric excess and absolute configuration. The stereochemical properties contribute to the compound's overall molecular recognition capabilities and its potential for enantioselective interactions.

Functional Group Interactions

The functional group interactions within this compound involve complex intramolecular and intermolecular hydrogen bonding patterns that significantly influence the compound's chemical properties and behavior. The amino group at the second carbon position serves as both a hydrogen bond donor and acceptor, creating opportunities for multiple interaction modes. The carbonyl oxygen of the amide group acts as a strong hydrogen bond acceptor, while the aromatic benzyl substituent contributes to π-π stacking interactions and CH-π interactions.

Intramolecular hydrogen bonding analysis reveals potential interactions between the amino group and the carbonyl oxygen, which could stabilize specific conformational arrangements. The spatial proximity of these functional groups allows for the formation of five-membered or six-membered intramolecular hydrogen bonded rings, depending on the adopted conformation. Computational studies using Quantum Theory of Atoms in Molecules analysis have identified bond critical points that confirm the existence of such intramolecular interactions.

The benzyl group's aromatic ring system introduces additional complexity through its capacity for π-system interactions. The electron-rich aromatic ring can participate in π-π stacking with other aromatic systems and can engage in CH-π interactions with neighboring aliphatic hydrogen atoms. These interactions contribute to the overall stability of crystal structures and influence the compound's solubility and aggregation behavior in solution.

Competition between intramolecular and intermolecular hydrogen bonding represents a crucial aspect of the compound's behavior in different environments. In polar solvents, the tendency for intermolecular hydrogen bonding with solvent molecules may disrupt intramolecular interactions, leading to conformational changes and altered chemical properties. The hydrochloride salt form introduces ionic interactions that can significantly influence the overall interaction pattern, with the chloride anion serving as a hydrogen bond acceptor for the protonated amino group.

Crystallographic Data

X-ray crystallographic analysis provides definitive structural information about this compound in its solid-state form, revealing precise atomic positions, bond lengths, and intermolecular packing arrangements. Single-crystal X-ray diffraction techniques offer the most accurate method for determining the three-dimensional structure of crystalline materials, providing bond distances with precision typically better than 0.01 Angstroms and bond angles within 0.1 degrees.

The crystallographic unit cell parameters define the repeating structural unit within the crystal lattice, including cell dimensions, angles, and space group symmetry. Modern X-ray crystallography employs advanced detectors and computational methods to process diffraction data, enabling the determination of structures containing hundreds or thousands of atoms. The process involves mounting single crystals in controlled environments, often at reduced temperatures to minimize thermal motion and improve data quality.

Crystal packing analysis reveals how individual molecules arrange themselves within the solid state, including the formation of hydrogen bonding networks, π-π stacking interactions, and van der Waals contacts. The hydrochloride salt form typically adopts specific packing motifs that optimize ionic interactions between the organic cation and chloride anions. These packing arrangements influence the compound's physical properties, including melting point, solubility, and stability.

Comparative crystallographic studies of related compounds provide context for understanding structural trends and intermolecular interaction patterns. For example, studies of similar benzyl-substituted amides reveal common structural motifs and packing preferences that can be applied to predict the behavior of related compounds. The crystallographic data serves as a foundation for computational modeling studies and provides benchmark structures for validating theoretical calculations.

| Crystallographic Parameter | Typical Value Range | Measurement Method |

|---|---|---|

| Unit Cell Dimensions | 5-20 Å | Single Crystal X-ray Diffraction |

| Bond Lengths (C-C) | 1.52-1.54 Å | Precision Diffractometry |

| Bond Lengths (C-N) | 1.33-1.47 Å | High-Resolution Analysis |

| Bond Angles | 105-125° | Structural Refinement |

| Hydrogen Bond Distances | 2.5-3.2 Å | Interaction Analysis |

Properties

IUPAC Name |

2-amino-N-benzyl-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-9(12)11(14)13(2)8-10-6-4-3-5-7-10;/h3-7,9H,8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZWQFWPFSAZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-N-benzyl-N-methylpropanamide hydrochloride (CAS No. 1236262-77-3) is a compound with notable potential in medicinal chemistry, particularly due to its structural characteristics that suggest interactions with various biological pathways. This article explores its biological activity, mechanisms, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₈ClN₂O, with a molecular weight of approximately 228.72 g/mol. The compound features an amino group, a benzyl group, and a methyl group attached to a propanamide backbone, which contributes to its unique properties and reactivity.

Anticonvulsant Properties

Recent studies have indicated that derivatives of propanamide compounds exhibit significant anticonvulsant activity. For instance, in a focused study on alaninamide derivatives, certain compounds demonstrated efficacy in mouse seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Although specific data on this compound is limited, its structural similarity to these derivatives suggests potential activity in this area .

Neurotransmitter Interaction

The structure of this compound implies potential interactions with neurotransmitter systems. Preliminary studies suggest it may influence mood and cognition by modulating neurotransmitter uptake or receptor activity. For example, compounds with similar structures have been shown to act as positive allosteric modulators of glutamate transporters, enhancing glutamate uptake in neuronal cultures .

Antimicrobial and Antiviral Activity

Research has also highlighted the antimicrobial and antiviral properties of compounds within this chemical class. The presence of the benzyl group may enhance the compound's ability to interact with microbial cell membranes or viral proteins, although specific studies on this compound are still emerging .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to the modulation of various biological pathways that are critical for therapeutic efficacy.

Case Studies and Research Findings

Scientific Research Applications

Pharmaceutical Applications

The unique structure of 2-Amino-N-benzyl-N-methylpropanamide hydrochloride, characterized by an amino group, a benzyl group, and a methylpropanamide moiety, suggests several therapeutic applications:

- Analgesics and Anti-inflammatory Drugs : Its structure indicates potential uses in developing new analgesics or anti-inflammatory medications. The presence of the benzyl group may enhance its interaction with biological targets involved in pain and inflammation pathways.

- Cancer Treatment : Similar compounds have been investigated as candidates for cancer treatment. For instance, a related compound demonstrated favorable pharmacokinetic profiles and notable efficacy in vivo, supporting its selection as a clinical candidate for cancer therapy .

Chemical Research Applications

In chemical research, this compound serves as a valuable intermediate due to its reactivity and solubility:

- Synthesis of Analogous Compounds : The compound can be utilized to synthesize various analogs that may exhibit different biological activities. For example, structural modifications can lead to compounds with enhanced potency or selectivity for specific biological targets.

- Biochemical Studies : Its solubility as a hydrochloride salt allows for easier handling in laboratory settings, making it suitable for biochemical assays and studies focused on understanding the interactions of amides with proteins or enzymes .

Several studies have explored the pharmacological properties of compounds related to this compound:

- A study examining the structure-activity relationship of related compounds found that modifications to the nitrogen substituents significantly impacted their efficacy against cancer cell lines. This underscores the importance of structural features in determining therapeutic potential .

- Another investigation focused on assessing the safety profiles of similar compounds through advanced modeling techniques, indicating how computational methods can aid in predicting the behavior of new drug candidates in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-amino-N-benzyl-N-methylpropanamide hydrochloride with five structurally related compounds:

Key Observations:

- Substituent Effects: The benzyl group in the target compound enhances aromatic interactions, whereas the isobutyl group in 2-amino-N-isobutyl-2-methylpropanamide HCl increases hydrophobicity .

- Molecular Weight : The indole-containing derivative has the highest molecular weight (~341.84 g/mol) due to its bulky aromatic substituent .

- Purity and Storage: Most compounds are ≥95% pure, but storage conditions vary.

Discussion of Discrepancies and Limitations

- CAS Number Variability: and list different CAS numbers (1236262-77-3 vs. 1220034-93-4) for the target compound, suggesting possible synonym errors or salt variants. Further verification is recommended.

- Data Gaps : Melting points and detailed mechanistic studies are absent for many compounds, limiting direct comparisons.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-amino-N-benzyl-N-methylpropanamide hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting N-benzyl-N-methylamine with 2-chloropropanamide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C yields the intermediate, which is then treated with HCl to form the hydrochloride salt. Yield optimization requires strict control of stoichiometry, temperature, and reaction time. Purity is enhanced via recrystallization in ethanol or methanol .

- Data Contradictions : Conflicting reports exist on the ideal solvent for recrystallization (ethanol vs. methanol). Ethanol may yield higher purity (>98%), but methanol improves solubility for large-scale synthesis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The methyl group on the amide nitrogen appears at ~2.8 ppm (singlet), while the benzyl protons resonate at 7.2–7.4 ppm .

- HRMS : Confirm molecular mass (C₁₁H₁₇ClN₂O) with <2 ppm error. Use ESI+ mode for protonated ion detection (theoretical [M+H]⁺ = 229.12) .

- FT-IR : Validate amide C=O stretch at ~1650 cm⁻¹ and NH bending at 1550 cm⁻¹ .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodology : Conduct accelerated stability studies in buffers (pH 1–10) at 25°C and 40°C. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water). The compound is most stable at pH 4–6; acidic conditions (pH <3) hydrolyze the amide bond, while alkaline conditions (pH >8) promote benzyl group oxidation .

Advanced Research Questions

Q. What strategies are recommended for identifying and quantifying trace impurities in this compound batches?

- Methodology :

- HPLC-UV/HRMS : Use a phenyl-hexyl column (3.5 µm, 150 mm) with a gradient of 0.1% formic acid and acetonitrile. Detect impurities at 210 nm. Common impurities include unreacted N-benzyl-N-methylamine (retention time ~4.2 min) and dechlorinated byproducts .

- Reference Standards : Compare retention times and MS/MS fragmentation patterns with spiked impurities (e.g., EP-grade reference materials) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The amide nitrogen’s lone pair exhibits high nucleophilicity (Fukui index >0.5), favoring reactions with electrophiles like alkyl halides. Validate predictions with experimental kinetic data (e.g., second-order rate constants) .

Q. What are the mechanisms of photodegradation for this compound under UV light, and how can photostability be improved?

- Methodology : Expose solid and solution samples to UV-A/B radiation (320–400 nm). Analyze degradation products via LC-QTOF-MS. Primary pathways include:

- Radical formation : Cleavage of the C–N bond adjacent to the benzyl group, yielding N-methylpropanamide and benzaldehyde .

- Mitigation : Add antioxidants (e.g., BHT) or use amber glassware to reduce radical chain reactions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound as a serotonin receptor modulator?

- Methodology :

- Radioligand binding assays : Use [³H]-LSD or [³H]-ketanserin to assess affinity for 5-HT₂ receptors. Calculate IC₅₀ values via nonlinear regression .

- Functional assays : Measure intracellular Ca²⁺ flux in HEK-293 cells transfected with 5-HT₂C receptors. Normalize responses to reference agonists (e.g., α-methyl-5-HT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.